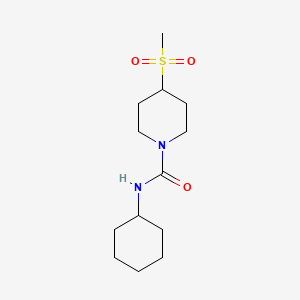

N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide

Description

N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative characterized by a methylsulfonyl group at the 4-position of the piperidine ring and a cyclohexyl substituent on the carboxamide nitrogen. The methylsulfonyl group imparts strong electron-withdrawing properties, enhancing molecular stability and influencing binding interactions with biological targets. The cyclohexyl moiety contributes steric bulk, which may improve selectivity in receptor binding but reduce aqueous solubility. This compound’s structural features make it a candidate for pharmacological applications, particularly in targeting enzymes or receptors where electronic and steric effects are critical .

Properties

IUPAC Name |

N-cyclohexyl-4-methylsulfonylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3S/c1-19(17,18)12-7-9-15(10-8-12)13(16)14-11-5-3-2-4-6-11/h11-12H,2-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCDAQCZJYHUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with cyclohexyl isocyanate and methylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the following steps:

Formation of the piperidine intermediate: Piperidine is reacted with cyclohexyl isocyanate to form N-cyclohexylpiperidine-1-carboxamide.

Industrial Production Methods

Industrial production methods for N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

Industrial Applications: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

- Structural Difference: Replaces the methylsulfonyl group with a hydroxyimino group (-NOH).

- Key Properties: The hydroxyimino group facilitates hydrogen bonding, enhancing interactions with polar residues in enzymes or receptors . Lower molecular weight (MW: ~295 g/mol) compared to the methylsulfonyl analog (MW: ~328 g/mol).

| Property | N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide | N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide |

|---|---|---|

| Substituent | Methylsulfonyl (-SO₂CH₃) | Hydroxyimino (-NOH) |

| Molecular Weight | ~328 g/mol | ~295 g/mol |

| Key Interactions | Electron withdrawal, steric hindrance | Hydrogen bonding |

N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

- Structural Difference : Features a trifluoromethylpyrimidine group instead of methylsulfonyl.

- Key Properties :

| Property | Target Compound | Trifluoromethylpyrimidine Analog |

|---|---|---|

| Substituent | Methylsulfonyl | Trifluoromethylpyrimidine |

| Molecular Weight | ~328 g/mol | 384.4 g/mol |

| Lipophilicity | Moderate (logP ~2.8) | High (logP ~3.5) |

N-ethyl-4-[3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide

- Structural Difference : Incorporates a 1,2,4-oxadiazole ring linked to a methylsulfonylphenyl group.

- Key Properties: The oxadiazole ring enhances π-π stacking interactions, improving binding to aromatic residues .

- Functional Impact : Comparable electron-withdrawing effects from the methylsulfonyl group but divergent pharmacokinetics due to the oxadiazole core .

| Property | Target Compound | Oxadiazole Analog |

|---|---|---|

| Core Structure | Piperidine | Piperidine-oxadiazole hybrid |

| Substituent | Cyclohexyl | Ethyl |

| Key Binding Motif | Steric bulk | π-π stacking |

N,N-diethylpiperidine-4-carboxamide

- Structural Difference : Lacks both methylsulfonyl and cyclohexyl groups; features diethyl substituents.

- Key Properties :

- Simplified structure with lower molecular weight (MW: 198.3 g/mol).

- Diethyl groups enhance solubility but reduce steric and electronic effects.

- Functional Impact: Limited target engagement due to absence of strong electron-withdrawing or bulky groups, making it less potent in enzyme inhibition assays .

Imidazothiazole Derivatives (e.g., Compound 6a)

- Structural Difference : Replaces piperidine with an imidazo[2,1-b]thiazole core.

- Key Properties :

- Functional Impact : Improved enzyme inhibition due to planar aromatic structure but reduced bioavailability compared to piperidine analogs .

Data Tables

Table 1: Molecular Properties of Selected Analogs

| Compound | Molecular Weight (g/mol) | Key Substituent | logP |

|---|---|---|---|

| Target Compound | ~328 | Methylsulfonyl, Cyclohexyl | ~2.8 |

| N-cyclohexyl-4-(hydroxyimino) analog | ~295 | Hydroxyimino | ~1.9 |

| Trifluoromethylpyrimidine analog | 384.4 | Trifluoromethyl | ~3.5 |

| Oxadiazole analog | ~380 | Oxadiazole | ~2.5 |

Biological Activity

N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring substituted with a cyclohexyl group and a methylsulfonyl moiety. The synthesis typically involves the reaction of piperidine derivatives with cyclohexyl isocyanate and methylsulfonyl chloride under controlled conditions. The key steps in the synthesis include:

- Formation of Piperidine Intermediate : Piperidine reacts with cyclohexyl isocyanate to form N-cyclohexylpiperidine-1-carboxamide.

- Sulfonylation : The intermediate is treated with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methylsulfonyl group.

- Purification : The final product is purified through standard organic chemistry techniques such as recrystallization or chromatography.

N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide exhibits its biological activity through interaction with specific molecular targets within the body. It has been shown to modulate the activity of various receptors and enzymes, which can lead to diverse biological effects. Notably, its methylsulfonyl group plays a crucial role in these interactions, enhancing its binding affinity and specificity compared to similar compounds.

Antiviral Properties

Recent studies have explored the antiviral potential of compounds related to N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide. For instance, 1,4,4-trisubstituted piperidines have demonstrated inhibitory effects on SARS-CoV-2 main protease (Mpro), although the activity was modest. In silico studies suggest that these compounds could bind effectively to the catalytic site of Mpro, indicating their potential as antiviral agents .

Anticancer Activity

Research has indicated that related piperidine derivatives exhibit anticancer properties. For example, modifications on the piperidine scaffold have shown promising antiproliferative effects against various cancer cell lines, suggesting that N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide may also possess similar activities .

Case Studies

A notable study evaluated a series of piperidine derivatives for their biological activities. Compounds were assessed for their ability to inhibit viral replication and cancer cell proliferation. The results indicated that certain structural modifications significantly enhanced bioactivity, underscoring the importance of chemical structure in determining pharmacological effects .

Future Directions

Given its promising biological activities, further optimization of N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide could lead to more potent derivatives suitable for therapeutic applications. Ongoing research should focus on:

- Structure-Activity Relationship (SAR) Studies : Identifying key substituents that enhance biological efficacy.

- In Vivo Studies : Assessing pharmacokinetics and toxicity profiles in animal models.

- Mechanistic Studies : Elucidating precise pathways involved in its biological effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine ring. A general approach includes:

- Step 1 : Introduction of the methylsulfonyl group via sulfonation of 4-hydroxypiperidine using methanesulfonyl chloride under basic conditions (e.g., triethylamine) .

- Step 2 : Carboxamide formation by reacting the piperidine intermediate with cyclohexyl isocyanate or via coupling agents like EDCI/HOBt in anhydrous solvents .

- Key intermediates: 4-(methylsulfonyl)piperidine and activated carboxamide precursors.

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methylsulfonyl at C4, cyclohexyl carboxamide at N1). Peaks for sulfonyl groups appear downfield (δ 3.0–3.5 ppm for H) .

- IR Spectroscopy : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm) and amide (C=O, ~1650 cm) groups confirm functional groups .

- Elemental Analysis : Validates molecular formula (e.g., CHNOS) with <0.4% deviation .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., hCA I/II) using stopped-flow CO hydration, comparing IC values to known inhibitors .

- Kinase Profiling : Use ADP-Glo™ assays for kinase inhibition (e.g., PKC/PKD families) with ATP concentrations near Km values .

- Cellular Permeability : Caco-2 monolayer assays to assess membrane permeability, critical for CNS-targeting compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing stereochemical ambiguity?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during sulfonation reduce side reactions (e.g., over-sulfonation) .

- Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to enhance carboxamide coupling efficiency, reducing reaction time from 24h to 6h .

- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if racemization occurs during synthesis .

Q. How should researchers resolve contradictory data on the compound’s enzyme inhibition potency across studies?

- Methodological Answer :

- Orthogonal Assays : Validate results using both fluorometric (e.g., 4-methylumbelliferone release) and calorimetric (ITC) methods to rule out assay-specific artifacts .

- Structural Analysis : Perform X-ray crystallography or molecular docking to compare binding modes with co-crystal structures of analogous inhibitors (e.g., acetazolamide for hCA II) .

- Buffer Conditions : Standardize assay pH and ionic strength, as sulfonamide inhibition is pH-sensitive due to ionization states .

Q. What computational and experimental strategies elucidate the methylsulfonyl group’s role in target binding and pharmacokinetics?

- Methodological Answer :

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity using CoMFA/CoMSIA .

- Proteolysis Studies : Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in target enzymes upon binding .

- LogP Measurement : Determine octanol-water partition coefficients to assess the sulfonyl group’s impact on lipophilicity and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.